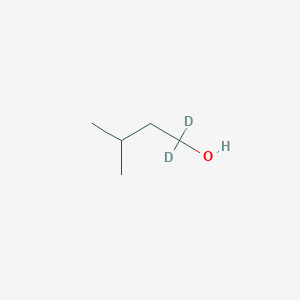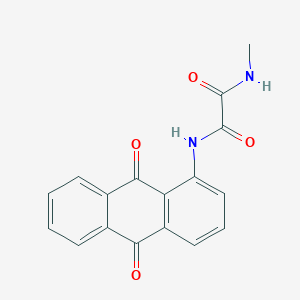
N-(1-Anthraquinonyl)-N'-methyloxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Anthraquinonyl)-N’-methyloxamide: is an organic compound derived from anthraquinone, a well-known aromatic ketone. This compound is characterized by the presence of an anthraquinonyl group attached to a methyloxamide moiety. Anthraquinone derivatives are widely studied due to their diverse applications in various fields, including dyes, pigments, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Anthraquinonyl)-N’-methyloxamide typically involves the reaction of 1-aminoanthraquinone with methyl isocyanate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of N-(1-Anthraquinonyl)-N’-methyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: N-(1-Anthraquinonyl)-N’-methyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学研究应用
N-(1-Anthraquinonyl)-N’-methyloxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(1-Anthraquinonyl)-N’-methyloxamide involves its interaction with specific molecular targets and pathways. The anthraquinone moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects.
相似化合物的比较
1-Aminoanthraquinone: A precursor in the synthesis of N-(1-Anthraquinonyl)-N’-methyloxamide.
Anthraquinone-2-carboxylic acid: Another anthraquinone derivative with different functional groups.
N-(2-R-1-anthraquinonyl)ureas: Compounds with similar structural features but different substituents.
Uniqueness: N-(1-Anthraquinonyl)-N’-methyloxamide is unique due to its specific combination of anthraquinonyl and methyloxamide groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
92573-25-6 |
|---|---|
分子式 |
C17H12N2O4 |
分子量 |
308.29 g/mol |
IUPAC 名称 |
N'-(9,10-dioxoanthracen-1-yl)-N-methyloxamide |
InChI |
InChI=1S/C17H12N2O4/c1-18-16(22)17(23)19-12-8-4-7-11-13(12)15(21)10-6-3-2-5-9(10)14(11)20/h2-8H,1H3,(H,18,22)(H,19,23) |
InChI 键 |
JAYVUJKPTWSQCN-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)

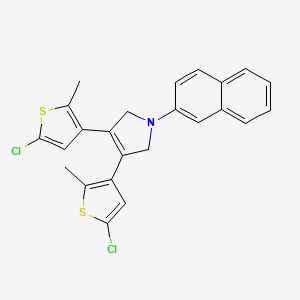
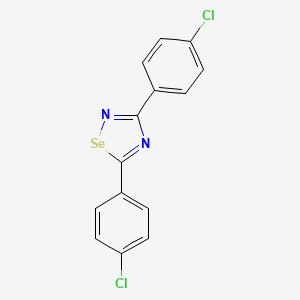
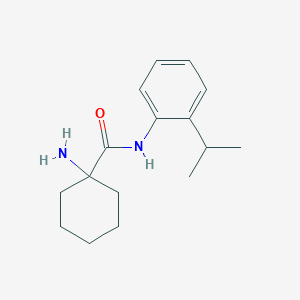
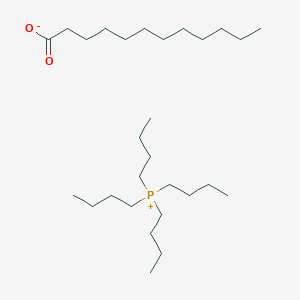

![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
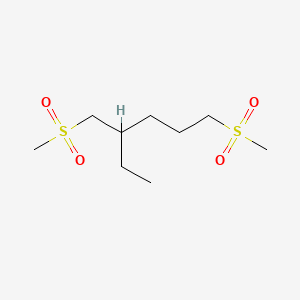
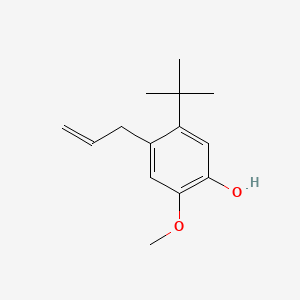
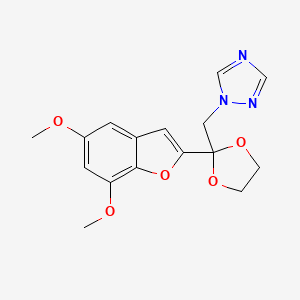
![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
